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Compound of Interest |

Compound Name: 2-Chloropropane-1,1,1-D3
CAS No.: 137832-55-4
Cat. No.: B594967
. J

Executive Summary & Chemical Profile

2-Chloropropane-1,1,1-D3 (Isopropyl chloride-d3) is a high-value, volatile isotopic reagent
used primarily for introducing deuterium labels into pharmaceutical scaffolds and metabolic
probes.[1]

Unlike standard reagents, this compound presents a dual challenge: extreme volatility (BP
~35°C) and isotopic integrity risks (H/D exchange or elimination). However, it also offers a
unigue chemical advantage: the Deuterium Kinetic Isotope Effect (DKIE), which can stabilize
the molecule against specific degradation pathways compared to its non-deuterated
counterpart.

Chemical Identity Table
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Property Specification Notes
CAS Number 137832-55-4 Specific to 1,1,1-D3 isomer
Chiral center at C2 (usually
Structure )
racemic)
] ~3.02 g/mol heavier than non-
Molecular Weight 81.56 g/mol
deuterated
N ) Critical Control Point: Near
Boiling Point 34-36 °C )
ambient temp
Flash Point -32 °C (Closed Cup) Extremely Flammable
Density 0.859 g/mL Similar to non-deuterated

Safety & Containment Strategy

Core Directive: Treat 2-Chloropropane-1,1,1-D3 as a "fugitive gas" trapped in liquid form.
Standard liquid handling results in significant mass loss and isotopic dilution.

The "Cold-Chain" Containment Protocol

Due to its high vapor pressure (~590 hPa at 20°C), opening a vial at room temperature can
result in the loss of 5-10% of the material within minutes.

Mandatory Handling Conditions:
o Temperature: All manipulations must occur with reagents chilled to -20°C.
o Atmosphere: Strict Argon or Nitrogen blanket.

o Vessels: Use crimp-top septum vials only. Never decant; always transfer via gas-tight
syringe.

Workflow Visualization: Lossless Transfer

The following diagram outlines the decision logic for safe aliquoting to prevent "Headspace
Partitioning” (loss of D3 into the gas phase).
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Figure 1: Lossless Transfer Workflow ensuring minimal vapor phase partitioning.

Scientific Rationale: The Isotopic Armor

Understanding the reactivity difference between 2-chloropropane and its D3 analog is crucial
for reaction design.

Suppression of E2 Elimination

Secondary alkyl halides are prone to E2 elimination in the presence of bases, forming propene.
However, the 1,1,1-D3 analog exhibits a Primary Deuterium Kinetic Isotope Effect (DKIE).

© 2026 BenchChem. All rights reserved. 3/8 Tech Support


https://www.benchchem.com/product/b594967?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b594967?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

e Mechanism: E2 elimination requires the abstraction of a

-proton (or deuteron).

o The Effect: The C-D bond is stronger than the C-H bond (lower zero-point energy). Breaking
the C-D bond is energetically more demanding.

e Result: The rate of elimination (
) for the D3-methyl group is significantly slower than for the H3-methyl group (
).

Application Note: If your reaction conditions are basic (e.g., alkylation using

or

), the D3 label effectively "protects” the molecule from degradation, increasing the yield of the
substitution product (

) over the elimination byproduct.

Reaction Pathway Diagram
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Figure 2: Competitive pathways. The D3 label suppresses elimination at the C1 position due to
the Kinetic Isotope Effect.

Experimental Protocol: Grignard Formation
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Context: Creating the Grignard reagent (Isopropylmagnesium chloride-d3) is a common
intermediate step. This reaction is sensitive to water (hydrolysis) and Wurtz coupling.

Reagents

e 2-Chloropropane-1,1,1-D3 (1.0 eq)
e Magnesium turnings (1.2 eq, acid washed, oven-dried)
e THF (Anhydrous, stabilizer-free)

« lodine (catalytic crystal)

Step-by-Step Methodology

o Activation: Place Mg turnings in a flame-dried 3-neck flask under Argon. Add a single crystal
of

and heat gently until iodine vapor activates the Mg surface.

e Solvent Prep: Add anhydrous THF to cover the Mg.

e Initiation: Add 5% of the total volume of 2-Chloropropane-1,1,1-D3. Note: Do not heat
externally yet.[2][3] The reaction is exothermic; look for turbidity and loss of iodine color.

» Controlled Addition: Once initiated, dilute the remaining D3-chloride with THF (1:1 v/v) in a
pressure-equalizing addition funnel.

o Temperature Control: Add dropwise to maintain a gentle reflux.

o Critical: If the reflux becomes too vigorous, the volatile D3-chloride will escape the
condenser. Use a dry-ice/acetone condenser (-78°C) instead of standard water cooling to
trap the reagent.

Digestion: After addition, stir for 1 hour at room temperature.

Validation: Titrate an aliquot using salicylaldehyde phenylhydrazone to determine molarity
before use.

© 2026 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/product/b594967?utm_src=pdf-body
https://www.benchchem.com/product/b594967?utm_src=pdf-body
https://www.echemi.com/sds/2-chloropropane-pid_Rock13822.html
https://volochem.s3-us-west-1.amazonaws.com/sds/VOLO10045_SDS_USEN.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b594967?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Methodological & Application

Check Availability & Pricing

Analytical Verification & Quality Control

Before committing the expensive reagent to a batch, verify its identity and isotopic purity.

Technique

Expected Observation (vs.
Non-Deuterated)

Pass Criteria

1H NMR (CDCI3)

Loss of Signal: The doublet
corresponding to the C1-
Methyl (~1.5 ppm) will
disappear. Simplification: The
methine proton (-CHCI-) septet
will simplify to a quartet
(coupling only to the C3-
Methyl).

>98% Isotopic Enrichment

GC-MS

Mass Shift: Molecular ion peak
shift from m/z 78 to m/z 81.

No m/z 78 peak detected

Refractive Index

Slight deviation from 1.378 (

) due to isotope effect.

Within +0.002 of Ref Std
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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